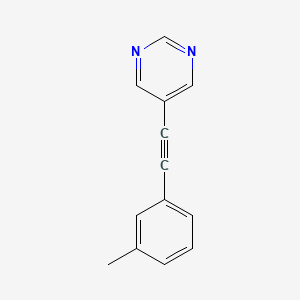

5-(M-Tolylethynyl)Pyrimidine

描述

Structure

3D Structure

属性

分子式 |

C13H10N2 |

|---|---|

分子量 |

194.23 g/mol |

IUPAC 名称 |

5-[2-(3-methylphenyl)ethynyl]pyrimidine |

InChI |

InChI=1S/C13H10N2/c1-11-3-2-4-12(7-11)5-6-13-8-14-10-15-9-13/h2-4,7-10H,1H3 |

InChI 键 |

WDWDORGIXVCIQC-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC(=CC=C1)C#CC2=CN=CN=C2 |

产品来源 |

United States |

Synthetic Methodologies for 5 M Tolylethynyl Pyrimidine and Analogues

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are the cornerstone for the synthesis of 5-alkynylpyrimidines, offering reliable and versatile methods for C-C bond formation.

Sonogashira Cross-Coupling Approaches for C-5 Alkynylation

The Sonogashira reaction, a coupling of a terminal alkyne with an aryl or vinyl halide, is a widely employed and powerful tool for the C-5 alkynylation of pyrimidines. wikipedia.orgbyjus.com This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.org

The direct alkynylation of halogenated pyrimidines, particularly 5-halopyrimidines, is a common and effective strategy. For instance, 5-iodo-2'-deoxyuridine can be coupled with various terminal alkynes, including those with aryl substituents like a p-tolyl group, using a palladium catalyst. nih.gov A new synthetic protocol has been developed for the preparation of 4-aryl-5-alkynylpyrimidines, which involves as a key step the Sonogashira cross-coupling of a 5-bromopyrimidine (B23866) derivative with a terminal alkyne. rsc.org In one example, 5-bromo-1,3-dimethyl-6-(m-tolylethynyl)pyrimidine-2,4(1H,3H)-dione was synthesized from its corresponding 5-bromo-6-chloropyrimidine precursor. beilstein-journals.org

The reactivity of the halogenated pyrimidine (B1678525) is a crucial factor, with the order of reactivity generally being I > Br > Cl. wikipedia.org This allows for chemoselective reactions when multiple different halogens are present on the pyrimidine ring. For example, the chemoselective Sonogashira reaction of 4-chloro-5-iodo-2,6-dimethylpyrimidine (B1597617) with various arylacetylenes has been demonstrated to proceed in good yields, with the coupling occurring at the more reactive C-5 iodo position. researchgate.net

The Sonogashira coupling exhibits a broad substrate scope for the C-5 alkynylation of pyrimidines. A variety of terminal alkynes, including both alkyl and aryl acetylenes, can be successfully coupled with halogenated pyrimidines. nih.gov For example, a series of 5-alkynyl-2'-deoxyuridines have been synthesized from 5-iodo-2'-deoxyuridine with substituents on the alkyne such as n-propyl, cyclopropyl, and various phenyl groups. nih.gov

The efficiency of the reaction can be influenced by the nature of the substituents on both the pyrimidine ring and the alkyne. In the synthesis of pyrazolo[1,5-a]pyrimidines, the Sonogashira coupling showed a high scope with respect to the alkyne used, with aromatic or conjugated alkynes generally providing higher yields than alkyl or cycloalkyl substituents. mdpi.com Similarly, in the synthesis of 4-aryl-5-alkynylpyrimidines, the reaction has been shown to be effective for a range of substituted phenylacetylenes. rsc.org

The choice of catalyst, ligand, and reaction conditions is critical for a successful Sonogashira coupling. A common catalytic system involves a palladium(II) precatalyst such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2) and a copper(I) salt, typically copper(I) iodide (CuI), as a co-catalyst. rsc.orgresearchgate.netmdpi.com The palladium(II) species is reduced in situ to the active palladium(0) catalyst. wikipedia.org Other palladium sources like palladium(II) acetate (B1210297) (Pd(OAc)2) can also be utilized. beilstein-journals.org

The ligand plays a crucial role in stabilizing the palladium catalyst and influencing its reactivity. Triphenylphosphine (PPh3) is a commonly used ligand. rsc.org The optimization of the catalyst system often involves screening different palladium sources, ligands, bases, and solvents to achieve the best results for a specific set of substrates. mdpi.com For instance, in the synthesis of pyrimido-indoles, various bases, solvents, and palladium catalysts were investigated to find the most efficient reaction conditions, which were determined to be Pd(PPh3)2Cl2, CuI, and triethylamine, followed by the addition of cesium carbonate. mdpi.com Copper-free Sonogashira reactions have also been developed, which can be advantageous in certain contexts to avoid issues related to the copper co-catalyst. nih.govacs.org

Table 1: Examples of Sonogashira Coupling for the Synthesis of Alkynylpyrimidines

Oxidative Dehydrosulfurative Cross-Coupling Reactions

An alternative to the traditional Sonogashira coupling is the oxidative dehydrosulfurative cross-coupling reaction. This method allows for the synthesis of alkynylpyrimidines from more readily available starting materials like 3,4-dihydropyrimidine-2-thiones. A one-step synthesis of 2-alkynylpyrimidines has been described using this approach, which involves a dehydrosulfurative Sonogashira cross-coupling with a simultaneous oxidative dehydrogenation, utilizing a Pd/Cu catalytic system. nih.govunlv.edu This transformation provides a rapid and general route to a variety of 2-alkynylpyrimidine derivatives. unlv.edu While this specific example focuses on the C-2 position, similar principles could potentially be applied for C-5 functionalization. Another study describes a palladium-catalyzed dehydrosulfurative Liebeskind–Srogl coupling of terminal alkynes with 2-mercapto-1,3-pyrimidine-5-carbaldehyde under base-free conditions to afford 2-(alkynyl)-1,3-pyrimidine-5-carbaldehydes. acs.org

Copper(I)-Catalyzed Click Chemistry Approaches

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a powerful method for the synthesis of 1,2,3-triazole-linked pyrimidine analogues. nih.govnih.gov This reaction involves the [3+2] cycloaddition of an azide (B81097) and a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole.

This methodology is particularly useful for creating more complex molecules by linking a pyrimidine moiety to another functional group through a stable triazole linker. nih.gov For instance, new mono-1,2,3-triazole derivatives of pyrimidine nucleobases have been synthesized in good yields through a one-pot, three-component reaction between N-1-propargyluracil or thymine, sodium azide, and various benzyl (B1604629) halides, catalyzed by Cu(OAc)2·H2O. nih.gov

Another example involves the synthesis of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines. In this case, a microwave-assisted copper-catalyzed reaction between 7-O-propargylated pyrazolo[1,5-a]pyrimidines and 1-azidoglycosides afforded the desired glycohybrids in high yields. nih.gov This approach highlights the efficiency and versatility of click chemistry in generating diverse and complex pyrimidine-containing structures. nih.govasianpubs.org

Table 2: Compound Names Mentioned in the Article

Multi-Component Reactions for Pyrimidine Scaffolds Bearing Alkynes

Multi-component reactions (MCRs) are highly valued in organic synthesis for their efficiency, atom economy, and ability to construct complex molecular architectures in a single step from three or more starting materials. organic-chemistry.orgfrontiersin.org This approach minimizes waste, saves resources, and simplifies synthetic procedures. nih.gov The development of MCRs for the synthesis of pyrimidine scaffolds, particularly those bearing alkyne functionalities, represents a significant advancement in creating diverse compound libraries. organic-chemistry.orgnih.gov

One notable MCR is the Biginelli reaction, which condenses an aldehyde, a β-dicarbonyl compound, and a urea (B33335) or thiourea (B124793) to form dihydropyrimidines. mdpi.com This classic reaction has been adapted and modernized, for instance, in the synthesis of tetrahydropyrimidine (B8763341) derivatives through the condensation of an aldehyde, N-methylthiourea, and methyl acetoacetate. nih.gov Another three-component reaction involves aldehydes, 1H-tetrazole-5-amine, and 3-cyanoacetyl indole (B1671886) to produce tetrazolopyrimidine derivatives. nih.gov Similarly, pyrimido[4,5-d]pyrimidine (B13093195) derivatives can be synthesized via a three-component condensation of barbituric acid, thiourea, and an aromatic aldehyde. researchgate.net

While direct synthesis of 5-alkynylpyrimidines via a one-pot MCR is a complex challenge, MCRs are instrumental in building the core pyrimidine ring, which can then be functionalized. For example, a three-component reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives yields polyfunctionalized pyrrolo[2,3-d]pyrimidines. scielo.org.mx The resulting pyrimidine structure can subsequently undergo metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to introduce the desired alkyne group at the C-5 position. researchgate.net This sequential strategy, combining the efficiency of MCRs with the precision of cross-coupling, is a powerful tool for accessing complex molecules like this compound.

Advanced Cyclization and Annulation Strategies

Cyclization and annulation (ring-forming) reactions are fundamental in synthesizing the fused heterocyclic systems often found in biologically active molecules. nih.govnih.gov These strategies transform simpler, often linear, precursors into complex, rigid structures, which can enhance binding affinity to biological targets.

Furo[2,3-d]pyrimidines are an important class of fused heterocycles with a wide range of pharmaceutical applications. researchgate.netarkat-usa.org A key synthetic strategy to access these scaffolds is the intramolecular O-heteroannulation of C-5-alkynylpyrimidine derivatives. researchgate.netsrce.hr This process typically involves a 5-endo-dig cyclization, where an oxygen nucleophile, often from a hydroxyl group located on a substituent at the N-1 position of the pyrimidine ring, attacks the internal carbon of the alkyne at the C-5 position. researchgate.net

The synthesis often begins with a C-5 alkynylated and N-1 alkylated pyrimidine derivative. srce.hrsrce.hr The crucial intramolecular cyclization can then be triggered, for instance, using copper(I) iodide and a base, leading to the formation of the fused furo[2,3-d]pyrimidine (B11772683) system. researchgate.net This in situ cyclization has been successfully employed to generate novel 6-substituted furo[2,3-d]pyrimidine derivatives. srce.hrsrce.hr

Silver catalysts are increasingly used in organic synthesis to facilitate complex transformations, including cascade cyclizations. researchgate.net These catalysts effectively activate alkyne bonds, making them susceptible to nucleophilic attack. researchgate.netmdpi.com In the context of pyrimidine synthesis, silver-catalyzed cascade reactions provide an efficient route to diverse heterocyclic frameworks.

For example, a silver-catalyzed cascade 6-endo-dig cyclization has been developed to synthesize pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and alkynyl aldehydes. mdpi.com The silver salt coordinates to the alkyne, activating it for intramolecular attack. mdpi.com A similar domino approach, catalyzed by silver, has been used to synthesize oxazine-fused isoquinolines from o-alkynyl aldehydes and amines, demonstrating selective C–N bond formation via a 6-endo-dig cyclization. acs.org Silver-catalyzed oxidative cascade cyclization of 2-alkynylanilines has also been reported to yield benzisoxazole derivatives. researchgate.net These methodologies highlight the potential of silver catalysis to construct complex fused systems from alkynyl-substituted precursors, a strategy applicable to the derivatization of 5-alkynylpyrimidines.

The Povarov reaction, a type of aza-Diels-Alder [4+2] cycloaddition, is a powerful tool for synthesizing nitrogen-containing six-membered rings, most notably tetrahydroquinolines. mdpi.comresearchgate.netacs.org This reaction typically involves the condensation of an aniline, an aldehyde, and an activated olefin. researchgate.net The resulting adducts can then undergo oxidation to yield the fully aromatic quinoline (B57606) system. beilstein-journals.org

This two-step sequence—Povarov reaction followed by oxidation—enables the construction of complex, fused aromatic systems. beilstein-journals.org Various oxidizing agents, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) and manganese dioxide (MnO2), have been employed for the aromatization of the initially formed tetrahydroquinoline ring. beilstein-journals.org Researchers have applied this strategy to create novel benzo figshare.comresearchgate.netimidazo[1,2-a]pyrimidines. mdpi.comresearchgate.net The initial Povarov reaction forms a dihydro derivative, which is then subjected to oxidative aromatization. mdpi.com This combination of reactions provides a versatile route to polycyclic fused pyrimidine analogs that would be difficult to access through other methods.

Green Chemistry Principles in Synthetic Routes

The integration of green chemistry principles is a major focus in modern synthetic chemistry, aiming to reduce environmental impact through methods that are efficient, use safer solvents, and minimize waste. figshare.com

Microwave-assisted synthesis has emerged as a key green chemistry technique. benthamdirect.comnih.gov The use of microwave irradiation as a heating source can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes. researchgate.netnih.govnih.gov This method offers several advantages over conventional heating, including higher product yields, cleaner reactions, and easier work-up procedures. researchgate.netnih.gov

This technology has been successfully applied to various stages of pyrimidine synthesis. For instance, microwave irradiation facilitates the efficient synthesis of pyrimidine derivatives in multicomponent reactions, such as the Biginelli condensation to form tetrahydropyrimidines. foliamedica.bgfoliamedica.bg Furthermore, the crucial Sonogashira cross-coupling reaction, used to introduce alkynyl groups like m-tolylethynyl onto the pyrimidine core, can be significantly enhanced under microwave conditions. srce.hrhilarispublisher.com The synthesis of 1,2,3-triazole-tethered 5-alkynylpyrimidines has been achieved using microwave irradiation for the initial "click" reaction, followed by a Sonogashira coupling. researchgate.netsrce.hr The efficiency and speed of microwave-assisted synthesis make it a highly attractive and sustainable method for producing this compound and its analogs. benthamdirect.comnih.gov

Environmentally Benign Catalytic Systems (e.g., Iron (III) complexes, heterogeneous catalysts)

The development of sustainable chemical processes has led to the exploration of environmentally benign catalytic systems for the synthesis of alkynyl-substituted heterocycles like this compound. The Sonogashira cross-coupling reaction, a fundamental method for forming C(sp²)-C(sp) bonds, traditionally relies on palladium and copper catalysts. researchgate.net However, due to the cost and toxicity associated with palladium, significant research has focused on alternatives, particularly those involving abundant, inexpensive, and less toxic metals like iron. beilstein-journals.orgsci-hub.se

Iron (III) Catalytic Systems:

Iron has emerged as a promising catalyst for Sonogashira-type reactions. nih.gov Various iron(III) complexes have been successfully employed to couple aryl halides with terminal alkynes, a reaction directly applicable to the synthesis of this compound from a 5-halopyrimidine and m-tolylacetylene. These systems offer economic and ecological advantages over traditional methods. sci-hub.se

Key research findings demonstrate the effectiveness of iron(III) catalysts under specific conditions:

Anilkumar and co-workers developed an iron-catalyzed Sonogashira coupling using a system of 10 mol% iron(III) chloride hexahydrate (FeCl₃·6H₂O) and 20 mol% of 1,10-phenanthroline (B135089) as a ligand. beilstein-journals.orgnih.gov This reaction proceeds effectively in water, the greenest solvent, under aerobic conditions. beilstein-journals.orgsci-hub.senih.gov

Bolm and colleagues reported a novel iron-catalyzed cross-coupling using a combination of anhydrous iron(III) chloride (FeCl₃) and N,N'-dimethylethylenediamine (dmeda) as the ligand. beilstein-journals.org

A system utilizing iron(III) acetylacetonate (B107027) (Fe(acac)₃) and 2,2'-bipyridyl as a ligand was shown by Liu et al. to effectively catalyze the cross-coupling of aryl iodides with alkynes. beilstein-journals.orgbeilstein-journals.org

These iron-based systems are compatible with a range of functional groups and can be applied to sterically hindered substrates. beilstein-journals.orgsci-hub.se

| Iron Catalyst | Ligand | Solvent | Key Features | Reference |

|---|---|---|---|---|

| FeCl₃·6H₂O | 1,10-Phenanthroline | Water | Operates under aerobic conditions; environmentally friendly. | beilstein-journals.org, nih.gov |

| FeCl₃ (anhydrous) | N,N'-Dimethylethylenediamine (dmeda) | Toluene | One of the early successful iron-catalyzed Sonogashira protocols. | beilstein-journals.org |

| Fe(acac)₃ | 2,2'-Bipyridyl | Toluene | Effective for coupling aryl iodides and alkynes at elevated temperatures. | beilstein-journals.org, beilstein-journals.org |

Heterogeneous Catalysts:

Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages in green chemistry. libretexts.org Their primary benefits include ease of separation from the reaction mixture, potential for recycling and reuse, and minimization of product contamination by metal leaching. libretexts.orgacs.org This approach aligns with the principles of waste reduction and increased process efficiency. acs.org

Examples of heterogeneous systems relevant to Sonogashira couplings include:

Supported Metal Catalysts: Palladium catalysts supported on materials like a highly cross-linked thiazolidine (B150603) network on silica (B1680970) have been used for copper-free Sonogashira reactions. acs.org Similarly, silica-supported heterogeneous Fe(III) catalysts have been developed, combining the benefits of iron catalysis with the advantages of a solid support. beilstein-journals.org

Magnetic Nanoparticles: Recyclable bimetallic magnetic nanoparticles, such as Fe₃O₄@PEG/Cu-Co, have proven effective for catalyzing Sonogashira couplings in water. beilstein-journals.org The magnetic core allows for simple recovery of the catalyst using an external magnet. nih.gov

Metal-Organic Frameworks (MOFs) and Polymers: Porous organic polymers have been used as supports for cobalt catalysts (e.g., Co@imine-POP) in Sonogashira reactions, demonstrating high activity and reusability. beilstein-journals.org

These systems often operate in greener solvents like water or acetonitrile/water azeotropes, further reducing the environmental impact of the synthesis. beilstein-journals.orgacs.org

| Catalyst System | Catalyst Type | Key Advantages | Reference |

|---|---|---|---|

| Palladium on Thiazolidine/Silica | Supported Palladium | Allows for copper-free conditions; reusable. | acs.org |

| Fe₃O₄@PEG/Cu-Co | Magnetic Nanoparticles | Easily recoverable with a magnet; effective in water. | beilstein-journals.org |

| Silica-supported Fe(III) | Supported Iron | Combines low cost of iron with ease of separation. | beilstein-journals.org |

| Co@imine-POP | Polymer-Supported Cobalt | High catalytic activity and good recyclability. | beilstein-journals.org |

Stereoselective and Regioselective Synthesis Considerations

The synthesis of substituted pyrimidines requires precise control over the position of substituents (regioselectivity) and, for chiral analogues, their spatial orientation (stereoselectivity).

Regioselective Synthesis:

The synthesis of this compound is fundamentally a challenge of regioselectivity: the ethynyl (B1212043) group must be installed specifically at the C-5 position of the pyrimidine ring.

Directed Halogenation and Cross-Coupling: The most direct method to ensure this outcome is to start with a pyrimidine ring that is halogenated at the desired position. The Sonogashira coupling of a 5-halopyrimidine (e.g., 5-bromopyrimidine or 5-iodopyrimidine) with m-tolylacetylene will yield the target 5-substituted product. The regiochemistry is therefore dictated by the structure of the starting halide. This principle is demonstrated in the synthesis of 5-bromo-1,3-dimethyl-6-(m-tolylethynyl)pyrimidine-2,4(1H,3H)-dione from its corresponding 5-bromo precursor. beilstein-journals.org

Control in Multicomponent Reactions: In more complex syntheses, such as the three-component Biginelli-like reaction, the choice of reaction conditions can be tuned to control the formation of specific regioisomers. It has been shown that switching between mild acidic conditions and neutral ionic liquids can shift the regioselectivity to favor different isomers of triazolopyrimidines. rsc.org

Inherent Ring Reactivity: The inherent electronic properties of the pyrimidine ring also govern regioselectivity. For many nucleophilic substitution reactions involving 2,4-disubstituted pyrimidines, the attack occurs preferentially at the more reactive C-4 position, a factor that must be considered when planning a multi-step synthesis. google.com

Stereoselective Synthesis:

While this compound is an achiral molecule, the synthesis of its analogues, particularly those derived from natural products or intended for biological applications, often requires strict stereochemical control.

Synthesis of Nucleoside Analogues: In the prebiotic synthesis of pyrimidine nucleotides, the coupling reaction between a free nucleobase and a cyclic carbohydrate phosphate (B84403) can be highly stereoselective, yielding exclusively the β-anomer. nih.gov This control is crucial for producing biologically relevant structures.

Intramolecular Cycloadditions: Stereoselective synthesis of complex, fused pyrimidine systems has been achieved through intramolecular hetero Diels-Alder reactions. This method has been used to create novel annulated pyrido[2,3-d]pyrimidines with high stereoselectivity. beilstein-journals.org

Asymmetric Catalysis: The synthesis of chiral isoxazolines from alkynes has been achieved with high enantioselectivity using iron catalysts paired with chiral ligands like (S,S)-DBFOX-Ph. rsc.org Such principles of asymmetric catalysis can be extended to create chiral pyrimidine-containing analogues.

Substrate-Controlled Stereoselection: In the synthesis of chimeras involving complex natural products, the inherent stereochemistry of the starting material can direct the outcome of subsequent reactions. For example, the stereoselective dihydroxylation of an allylic group on a gibberellic acid derivative was a key step in the synthesis of new pyrimidine chimeras. nih.gov

These examples underscore the importance of stereochemical considerations in the broader context of pyrimidine chemistry, enabling the synthesis of complex and biologically active analogues.

Spectroscopic and Structural Elucidation Techniques for 5 M Tolylethynyl Pyrimidine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of the connectivity and chemical environment of atoms within a molecule.

1H NMR Analysis

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment. In derivatives of 5-(m-tolylethynyl)pyrimidine, the aromatic protons of the tolyl and pyrimidine (B1678525) rings, as well as any substituent protons, give rise to characteristic signals.

For instance, in the related compound 5-Bromo-1,3-dimethyl-6-(m-tolylethynyl)pyrimidine-2,4(1H,3H)-dione, the protons of the m-tolyl group appear as a multiplet in the range of δ 7.28-7.43 ppm. beilstein-journals.org The methyl protons of the tolyl group typically resonate as a singlet around δ 2.39 ppm. beilstein-journals.org The protons on the pyrimidine ring itself have distinct chemical shifts; for example, the H-6 proton in some pyrimidine derivatives can be found as a singlet around δ 8.26 ppm. srce.hr The specific substitution pattern on the pyrimidine and tolyl rings will dictate the exact chemical shifts and coupling patterns observed.

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |

|---|---|---|

| 5-Bromo-1,3-dimethyl-6-(m-tolylethynyl)pyrimidine-2,4(1H,3H)-dione | CDCl₃ | 7.43–7.39 (m, 2H, Ar-H), 7.34–7.28 (m, 2H, Ar-H), 3.68 (s, 3H, N-CH₃), 3.43 (s, 3H, N-CH₃), 2.39 (s, 3H, Ar-CH₃) beilstein-journals.org |

| 1-Benzyl-5-fluoro-3-(m-tolylethynyl)-1H-indole-2-carbonitrile | CDCl₃ | 7.55–7.46 (m, 3H), 7.38–7.27 (m, 4H), 7.25–7.08 (m, 5H), 5.46 (s, 2H), 2.40 (s, 3H) mdpi.com |

| 1-methyl-3-(p-tolylethynyl)benzene | CDCl₃ | 7.42 (d, J = 7.8 Hz, 2H), 7.32-7.36 (m, 2H), 7.21-7.25 (m, 1H), 7.12-7.16 (m, 3H), 2.37 (s, 3H), 2.35 (s, 3H) rsc.org |

13C NMR Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in a molecule gives a distinct signal, and its chemical shift is indicative of its bonding environment.

In this compound derivatives, the acetylenic carbons (C≡C) are particularly characteristic, typically appearing in the range of δ 80-95 ppm. beilstein-journals.orgacs.org The carbons of the pyrimidine ring resonate at distinct positions, with C-2, C-4, and C-6 appearing further downfield due to the electron-withdrawing effect of the nitrogen atoms. For example, in pyrimidine itself, the signals for C-2, C-4/6, and C-5 are observed at δ 158.3, 156.8, and 121.8 ppm, respectively. The aromatic carbons of the m-tolyl group exhibit signals in the aromatic region (δ 120-140 ppm), and the methyl carbon appears upfield (around δ 21 ppm). beilstein-journals.org In 5-Bromo-1,3-dimethyl-6-(m-tolylethynyl)pyrimidine-2,4(1H,3H)-dione, the acetylenic carbons are found at δ 102.3 and 80.4 ppm, while the tolyl methyl carbon is at δ 21.3 ppm. beilstein-journals.org

| Compound | Solvent | Chemical Shift (δ, ppm) |

|---|---|---|

| 5-Bromo-1,3-dimethyl-6-(m-tolylethynyl)pyrimidine-2,4(1H,3H)-dione | CDCl₃ | 159.0, 151.0, 138.9, 136.3, 132.7, 132.0, 129.4, 128.8, 120.0, 107.1, 102.3, 80.4, 35.6, 29.6, 21.3 beilstein-journals.org |

| 1-methyl-3-(p-tolylethynyl)benzene | CDCl₃ | 138.28, 137.95, 132.11, 131.45, 129.08, 128.96, 128.58, 128.19, 123.20, 120.23, 89.17, 88.85, 21.51, 21.24 rsc.org |

| (E)-1,2-Bis(3-methyl-1-phenyl-4-(m-tolylethynyl)-1H-pyrazol-5-yl)diazene | CDCl₃ | 153.1, 152.5, 138.7, 137.8, 131.9, 129.1, 128.8, 128.7, 128.1, 127.4, 124.3, 123.0, 95.6, 94.0, 81.5, 21.3, 12.8 acs.org |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

For this compound derivatives, the most prominent and diagnostic absorption band is that of the alkyne C≡C stretching vibration, which typically appears as a weak to medium intensity band in the region of 2100-2260 cm⁻¹. For instance, in a related tolylethynyl pyrimidine derivative, this peak is observed at 2206 cm⁻¹. beilstein-journals.org The aromatic C-H stretching vibrations of the tolyl and pyrimidine rings are usually found above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the aromatic rings appear in the 1400-1600 cm⁻¹ region. beilstein-journals.orgresearchgate.net The presence of other functional groups, such as carbonyls (C=O) in uracil-derived structures, will give rise to strong absorptions in the 1650-1750 cm⁻¹ range. beilstein-journals.orgrsc.org

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference Example and Wavenumber |

|---|---|---|---|

| -C≡C- | Stretching | 2100-2260 | 5-Bromo-1,3-dimethyl-6-(o-tolylethynyl)pyrimidine-2,4(1H,3H)-dione: 2206 beilstein-journals.org |

| Aromatic C-H | Stretching | 3000-3100 | 5-(3-bromo-4-fluorobenzylidene) pyrimidine-2,4,6(1H,3H,5H)-trione: 3115 researchgate.net |

| C=C / C=N (aromatic) | Stretching | 1400-1600 | 5-Bromo-1,3-dimethyl-6-(m-tolylethynyl)pyrimidine-2,4(1H,3H)-dione: 1537, 1512 beilstein-journals.org |

| C=O | Stretching | 1650-1750 | 5-Bromo-1,3-dimethyl-6-(m-tolylethynyl)pyrimidine-2,4(1H,3H)-dione: 1691, 1650 beilstein-journals.org |

Mass Spectrometry in Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns. In high-resolution mass spectrometry (HRMS), the molecular formula can be determined with high accuracy.

For a this compound derivative, the mass spectrum will show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to its molecular weight. For example, the HRMS (ESI-TOF) of 5-Bromo-1,3-dimethyl-6-(m-tolylethynyl)pyrimidine-2,4(1H,3H)-dione showed a [M+H]⁺ ion at m/z 333.0233, which corresponds to the calculated value for its molecular formula, C₁₅H₁₄BrN₂O₂. beilstein-journals.org The fragmentation pattern can also provide structural information. Common fragmentation pathways may involve the loss of the methyl group from the tolyl moiety or cleavage at the ethynyl (B1212043) linker.

| Compound | Ionization Method | Molecular Ion (m/z) and/or Key Fragments |

|---|---|---|

| 5-Bromo-1,3-dimethyl-6-(m-tolylethynyl)pyrimidine-2,4(1H,3H)-dione | HRMS (ESI-TOF) | Calculated for [M+H]⁺ (C₁₅H₁₄BrN₂O₂): 333.0233, Found: 333.0233 beilstein-journals.org |

| 1,3-Dimethyl-6-(1H-pyrrol-1-yl)-5-(p-tolylethynyl)pyrimidine-2,4(1H,3H)-dione | MS (EI) | M⁺: 319 (100%), Fragments: 304, 290, 262, 247, 233 rsc.org |

| (E)-1,2-Bis(3-methyl-1-phenyl-4-(p-tolylethynyl)-1H-pyrazol-5-yl)diazene | HRMS (ESI) | Calculated for [M+H]⁺ (C₃₈H₃₁N₆): 571.2610, Found: 571.2638 acs.org |

UV-Visible Spectroscopy in Electronic Transition Characterization

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum provides information about the electronic structure and conjugation within the molecule.

Derivatives of this compound are expected to exhibit strong UV absorption due to the presence of the extended π-conjugated system formed by the pyrimidine ring, the ethynyl linker, and the tolyl group. The position and intensity of the absorption maxima (λ_max) are sensitive to the substitution pattern on the aromatic rings. In general, pyrimidine and its derivatives show absorption bands in the UV region. beilstein-journals.org For instance, 5-p-tolylethynyl-2'-deoxyuridine displays multiple absorption maxima at 252, 266, 280, and 311 nm. nih.gov The absorption spectrum of a pyrimidine derivative was monitored at a λ_max of 275 nm for quantification purposes. nih.gov The specific λ_max values for this compound would depend on the solvent and the precise substitution on the pyrimidine core.

Fluorescence Spectroscopy in Photophysical Property Assessment

Fluorescence spectroscopy is used to study the emission of light from a molecule after it has absorbed light. This technique provides insights into the photophysical properties of a compound, including its fluorescence quantum yield and Stokes shift (the difference between the absorption and emission maxima).

Many conjugated aromatic systems, including certain pyrimidine derivatives, are fluorescent. The fluorescence properties are highly dependent on the molecular structure and the surrounding environment. For example, some 5-phenylethynyluracil derivatives and their cyclized furanouracil counterparts exhibit substitution-dependent fluorescence. thieme-connect.com Similarly, pyridine-based tolylethynyl compounds have been studied as fluorescent probes. mdpi.com The investigation of the fluorescence spectrum of this compound derivatives would reveal their potential as fluorophores, with the emission wavelength and intensity being key parameters.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on bond lengths, bond angles, and intermolecular interactions, which are crucial for confirming the structure of complex molecules like this compound derivatives.

The process involves irradiating a single crystal of the compound with a beam of X-rays. The resulting diffraction pattern is recorded and analyzed to generate a model of the electron density within the crystal, from which the atomic positions can be deduced. For pyrimidine-based compounds, this technique has been used to study the effects of different substituents on the geometry of the pyrimidine ring and to characterize their packing in the solid state. Current time information in Bangalore, IN.

While a specific crystal structure for this compound has not been reported, studies on related 5-substituted pyrimidines, such as 2-chloro-5-(3-hydroxy-3-methylbut-1-yn-1-yl)pyrimidine, demonstrate the utility of this technique. In such cases, X-ray crystallography confirms the planarity of the ethynylpyrimidine moiety and reveals details about intermolecular interactions, such as hydrogen bonding, which dictate the supramolecular architecture.

Table 1: Representative Crystallographic Data for a Substituted Ethynylpyrimidine Derivative

| Parameter | Value |

| Compound Name | 2-chloro-5-(3-hydroxy-3-methylbut-1-yn-1-yl)pyrimidine |

| Chemical Formula | C₉H₉ClN₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

Note: This table presents data for a related compound to illustrate the type of information obtained from X-ray crystallography, as specific data for this compound is not available.

Elemental Analysis in Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a sample. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's elemental composition and purity.

This method is routinely used in the characterization of newly synthesized organic compounds. For instance, in the synthesis of various pyrimidine derivatives, elemental analysis serves as a crucial final check to confirm that the desired product has been obtained with the correct stoichiometry.

Table 2: Theoretical vs. Found Elemental Composition for Representative Pyrimidine Derivatives

| Compound | Molecular Formula | Analysis | %C | %H | %N |

| Compound A | C₁₂H₁₁N₃ | Calculated | 73.07 | 5.62 | 21.30 |

| Found | 73.01 | 5.59 | 21.28 | ||

| Compound B | C₂₂H₁₈N₄O | Calculated | 74.56 | 5.12 | 15.81 |

| Found | 74.52 | 5.10 | 15.75 |

Note: The data in this table is derived from published analyses of different pyrimidine derivatives to exemplify the application and reporting of elemental analysis, as specific data for this compound is not available in the cited literature.

Structure Activity Relationship Sar Studies of 5 M Tolylethynyl Pyrimidine Analogues

Influence of Substituents on Biological Activity

The structure-activity relationship (SAR) for this class of compounds is often complex and sensitive to minor structural modifications. nih.gov Research has shown that even slight changes to the core scaffold can lead to significant shifts in pharmacological activity, including switches from antagonist to potentiator roles. nih.gov

The alkynyl linker is a key feature of this compound class, and modifications to the substituent at the end of this linker have profound effects on activity. The parent structure, often based on a phenylethynyl pyrimidine (B1678525) scaffold, serves as a template for these modifications. nih.govnih.gov

Initial studies with analogues of 2-methyl-6-(phenylethynyl)pyridine (MPEP), a well-known mGluR5 antagonist, demonstrated that the diaryl alkyne structure is a robust template for designing new antagonists. nih.gov The SAR for these compounds can be quite "flat," meaning a large percentage of analogues may show little to no activity, yet specific substitutions can lead to highly potent molecules. nih.gov

For instance, in a series derived from a 5-(phenylethynyl)pyrimidine (B1621677) lead, substitutions on the distal phenyl ring were explored. While a 2,5-dimethyl substitution resulted in a 23-fold loss of activity, certain substitutions at the 4-position of the phenyl ring unexpectedly converted the antagonist scaffold into mGluR5 positive allosteric modulators (PAMs). nih.gov This highlights the "molecular switch" phenomenon where small structural changes dramatically alter the pharmacological profile.

Table 1: Impact of Phenyl Ring Substituents on a 5-(Phenylethynyl)pyrimidine Scaffold

| Compound | Substituent on Phenyl Ring | Biological Activity Profile | Potency (IC50/EC50) | Reference |

|---|---|---|---|---|

| Parent Compound | None (H) | Partial mGluR5 Antagonist | - | nih.gov |

| 12g | 2,5-dimethyl | Partial mGluR5 Antagonist | 11.2 µM | nih.gov |

| 12h | 4-fluoro | mGluR5 PAM | - | nih.gov |

| 12k | 4-methoxy | mGluR5 PAM | - | nih.gov |

Modifications to the pyrimidine ring itself are also critical determinants of biological activity. The positions available for substitution, such as C-5 and C-6, play distinct roles in receptor interaction.

Studies on pyrimidine derivatives have shown that substitutions at various positions on the nucleus strongly impact their biological and pharmacological activities. researchgate.net For C-5 substituted pyrimidines, the nature of the substituent is paramount. In the context of thymidylate synthase inhibition, for example, the binding affinity is influenced by the electronic and steric effects of the C-5 substituent, with bulky groups like propyl potentially altering the binding mode. nih.gov

In the context of antitubercular agents, a series of 5-alkynyl-substituted uridine (B1682114) derivatives were synthesized. nih.gov The introduction of a methyl group at the C-6 position of the pyrimidine ring was found to have no significant impact on the yield of the target compounds or their antimycobacterial activity. nih.govmdpi.com However, the activity did tend to increase with the length of the alkynyl substituent at the C-5 position. mdpi.com

Table 2: Effect of C-6 Substitution on Antitubercular Activity of 5-Alkynyluridine Derivatives

| Compound Series | C-6 Substituent | Impact on Activity | Reference |

|---|---|---|---|

| 5-alkynyluridines | -H | Active | mdpi.com |

| 5-alkynyl-6-methyluridines | -CH3 | No significant change in activity compared to C-6-H | nih.govmdpi.com |

Replacing the tolyl group in 5-(m-tolylethynyl)pyrimidine with other aromatic or heteroaromatic systems is a key strategy for optimizing activity and properties. This involves exploring different ring systems and substitution patterns.

Research on mGluR5 antagonists has extensively explored replacing the phenyl ring of MPEP with various heteroaromatic rings, such as thiazole (B1198619) in MTEP (3-((2-Methyl-1,3-thiazol-4-yl)ethynyl)pyridine), which led to improved antagonist properties. acs.org Further modifications of the MTEP scaffold have yielded compounds with significantly higher potency. acs.org

In another example, a series of N-acyclic uracil (B121893) analogs were synthesized with various linear, branched, aromatic, and cyclopropyl-alkynyl moieties at the C-5 position. scispace.com A particularly potent compound against MCF-7 breast cancer cells was achieved by replacing the alkynyl group with a 5-furan-2-yl moiety. scispace.com This indicates that heteroaromatic rings can be highly favorable for biological activity.

Systematic SAR studies have led to the discovery of highly potent and selective mGluR5 negative allosteric modulators (NAMs). acs.org For example, starting from a pyrazolopyrazine hit, modifications led to the discovery of PF470, a compound with excellent potency and oral bioavailability. acs.org

Computational Approaches to SAR

Computational methods are invaluable for rationalizing the complex SAR of this compound analogues and for guiding the design of new compounds.

QSAR models provide a quantitative correlation between the chemical structure of a compound and its biological activity. These models use molecular descriptors to predict the activity of novel compounds.

3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to various mGluR5 modulators. researchgate.netnih.gov For a series of phenylethynyl-pyrrolo[1,2-a]pyrazine mGluR5 antagonists, CoMFA and CoMSIA models were developed to define the structural and electrostatic features essential for activity. researchgate.net The resulting contour maps from these analyses provide insights into the structural requirements for enhancing potency, such as the favorability of electropositive groups in certain regions and the negative impact of bulky substituents. researchgate.net

QSAR models have also been developed to predict the activity of mGluR5 positive allosteric modulators (PAMs) by employing machine learning techniques like artificial neural networks, which can handle structurally diverse chemical scaffolds. nih.govmdpi.com

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the specific interactions that govern binding affinity and activity.

Docking studies have been instrumental in understanding how mGluR5 allosteric modulators bind within the transmembrane (7TM) domain of the receptor. nih.govnih.gov The crystal structure of mGluR5 in complex with the NAM Mavoglurant has served as a template for docking screens to identify new modulators. nih.gov These studies help to rationalize the observed SAR by identifying key amino acid residues that interact with the ligands. nih.gov For example, docking studies combined with mutagenesis have highlighted the importance of residues like Pro654, Tyr658, and Trp784 for the binding and cooperativity of various NAM scaffolds. nih.gov

Recent work has also utilized molecular docking to explore potential anti-Alzheimer activity of novel pyrimidine derivatives by studying their interactions with the TNF-α converting enzyme. nih.gov Such studies demonstrate the broad applicability of computational docking in drug discovery across different therapeutic areas.

Organometallic Complexes and Derivatives of 5 M Tolylethynyl Pyrimidine

Synthesis of Dicobalt Hexacarbonyl Complexes with Alkynyl Pyrimidines

The synthesis of dicobalt hexacarbonyl complexes with alkynyl pyrimidines is a well-established process that involves the reaction of the alkyne functionality with dicobalt octacarbonyl, Co₂(CO)₈. nih.govmdpi.comnih.gov This reaction typically proceeds at room temperature in a suitable solvent, such as tetrahydrofuran (B95107) (THF), and results in the formation of a stable complex where the [Co₂(CO)₆] moiety is coordinated to the carbon-carbon triple bond of the pyrimidine (B1678525) derivative. nih.govnih.govnih.gov

The general synthetic route for the formation of these complexes, including analogs like those derived from 5-(p-tolylethynyl)-2'-deoxyuridine, involves stirring the alkynyl pyrimidine with dicobalt octacarbonyl. nih.govrsc.org The reaction is usually complete within a few hours, and the resulting dicobalt hexacarbonyl complex can be purified using standard techniques like silica (B1680970) gel column chromatography. nih.gov Yields for these reactions are often good, ranging from 42% to over 90%, depending on the specific substrate and reaction conditions. nih.govnih.govrsc.org For instance, the reaction of 5-p-tolylethynyl-2'-deoxyuridine with Co₂(CO)₈ in THF afforded the corresponding dicobalt hexacarbonyl complex in 92% yield. nih.govrsc.org Similarly, various 5-alkynyl furopyrimidine nucleoside analogs have been successfully converted into their dicobalt hexacarbonyl complexes with yields between 42% and 96%. nih.gov

The coordination of the dicobalt hexacarbonyl unit to the alkyne is confirmed through various spectroscopic methods. Infrared (IR) spectroscopy is particularly useful, showing characteristic strong absorption bands for the terminal carbonyl ligands in the 2000-2100 cm⁻¹ region. mdpi.comnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography can further elucidate the structure of these organometallic compounds. nih.govnih.govnih.gov

| Alkynyl Pyrimidine Precursor | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|

| 5-p-tolylethynyl-2'-deoxyuridine | Co₂(CO)₈, THF | 92 | nih.govrsc.org |

| 3',5'-di-O-acetyl-5-p-tolylethynyl-2'-deoxyuridine | Co₂(CO)₈, THF | 66 | nih.govrsc.org |

| Various 5-alkynyl-furopyrimidines | Co₂(CO)₈, THF, 22 °C, 1 h | 42-96 | nih.gov |

| Various 5-alkynyl-2'-deoxyuridines | Co₂(CO)₈, THF, room temp. | 77-93 | nih.gov |

Impact of Organometallic Coordination on Biological Properties

The coordination of a dicobalt hexacarbonyl moiety to alkynyl pyrimidines has been shown to significantly influence their biological properties, particularly their anticancer activity. nih.govnih.gov In many cases, the resulting organometallic complex exhibits enhanced cytotoxicity compared to the parent organic ligand. nih.gov This suggests that the metal center plays a crucial role in the biological mechanism of action.

Studies on various dicobalt hexacarbonyl complexes of 5-alkynyl-2'-deoxyuridines have demonstrated potent antiproliferative activities against human breast cancer cell lines, such as MCF-7 and MDA-MB-231, with IC₅₀ values in the low micromolar range (5-50 µM). nih.gov Similarly, dicobalt hexacarbonyl 5-alkynyl furopyrimidine nucleoside analogs have shown antiproliferative effects against HeLa (cervix carcinoma) and K562 (leukemia) cells, with IC₅₀ values ranging from 9 to 90 µM. nih.gov It has been observed that for certain substituents on the alkyne, the coordination of the dicobalt carbonyl fragment leads to a significant increase in cytotoxic potency. nih.gov

The mechanism of action for these organometallic compounds is thought to be multifactorial. One proposed mechanism involves the induction of oxidative stress within cancer cells through the generation of reactive oxygen species (ROS). nih.gov Additionally, these cobalt carbonyl complexes are recognized as CO-releasing molecules (CORMs). nih.govresearchgate.net The controlled release of carbon monoxide (CO) can exert various physiological effects, including anti-inflammatory and cytoprotective actions, but can also contribute to cytotoxicity in cancer cells. researchgate.net The biological activity of these complexes is therefore determined by a combination of the properties of the pyrimidine ligand and the presence of the metal core.

Exploration of Other Metal-Pyrimidine Interactions in Catalysis

Beyond cobalt, the pyrimidine scaffold is a versatile ligand capable of coordinating with a variety of other transition metals, leading to complexes with interesting catalytic properties. The nitrogen atoms in the pyrimidine ring can act as effective coordination sites for metals such as palladium, copper, and zinc. acs.orgrsc.orgresearchgate.net These metal-pyrimidine interactions have been harnessed to develop catalysts for a range of organic transformations.

Palladium-pyrimidine complexes, in particular, have demonstrated significant catalytic activity. For instance, palladium(II) complexes featuring pyrimidine-functionalized N-heterocyclic carbene (NHC) ligands have been synthesized and employed as catalysts in C-H activation and Mizoroki-Heck cross-coupling reactions. acs.orgacs.org These catalysts have shown good activity, with turnover numbers (TONs) for the Heck coupling of bromoarenes with styrene (B11656) reaching up to 41 for certain complexes. acs.org The specific structure of the complex, influenced by the substituents on the ligand, can affect its catalytic performance. acs.org

Furthermore, chelating palladium complexes with pyridine/pyrimidine hydroxyalkyl di-functionalized NHCs have been shown to efficiently catalyze the direct C-H bond arylation of (benzo)oxazoles. rsc.org Pyrimidine-based palladium(II) complexes have also been utilized as catalysts for Suzuki-Miyaura cross-coupling reactions to generate 2-aryl and 2,5-diarylthiophene derivatives under mild conditions. researchgate.net The pyrimidine moiety in these complexes plays a crucial role in stabilizing the metal center and modulating its catalytic activity. While specific catalytic applications involving 5-(m-tolylethynyl)pyrimidine are not extensively documented, the established reactivity of the pyrimidine core suggests its potential as a ligand in the design of novel catalysts for various organic syntheses.

| Metal Complex | Catalytic Reaction | Key Findings | Reference |

|---|---|---|---|

| Palladium(II)(NHC) complexes with pyrimidine functionalization | Mizoroki-Heck reaction | Good catalytic activity; high selectivity. | acs.orgacs.org |

| Chelating Palladium complexes with pyrimidine-functionalized NHCs | Direct C-H bond arylation | Efficient catalysis for arylation of (benzo)oxazoles. | rsc.org |

| Pyrimidine-based Palladium(II) complex | Suzuki-Miyaura cross-coupling | Effective for synthesis of 2-aryl and 2,5-diarylthiophenes. | researchgate.net |

| Zinc(L-proline)₂ | Synthesis of pyrimidine derivatives | Green catalyst for one-pot synthesis of pyrimidines. | researchgate.net |

Computational Chemistry and Theoretical Investigations of 5 M Tolylethynyl Pyrimidine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods provide detailed information about electron distribution, orbital energies, and reactivity, which are governed by the molecule's electronic structure. ijcce.ac.ir

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density, offering a favorable balance between accuracy and computational cost. epstem.netresearchgate.net For pyrimidine (B1678525) derivatives, DFT is routinely used to optimize molecular geometry, calculate electronic properties, and predict reactivity. scirp.orgwjarr.com

An application of DFT to 5-(m-tolylethynyl)pyrimidine would begin with geometry optimization to find the most stable three-dimensional arrangement of its atoms. From this optimized structure, key electronic properties can be determined. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. epstem.net

Furthermore, DFT calculations can generate a Molecular Electrostatic Potential (MEP) map. This map illustrates the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. epstem.netnih.gov For this compound, the nitrogen atoms of the pyrimidine ring are expected to be nucleophilic sites, while the ethynyl (B1212043) and aromatic carbons present a more complex electronic landscape.

Global reactivity descriptors, such as chemical potential (μ), hardness (η), and the electrophilicity index (ω), can be derived from HOMO and LUMO energies to quantify the molecule's reactivity. wjarr.com

Illustrative Data Table: Calculated Electronic Properties

The following table presents hypothetical but representative data that would be obtained from a DFT study (e.g., at the B3LYP/6-311G(d,p) level of theory) of this compound. This data is for illustrative purposes only and is not from a published study.

| Parameter | Value | Unit | Description |

| EHOMO | -6.45 | eV | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.52 | eV | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.93 | eV | Indicator of chemical reactivity and stability |

| Chemical Potential (μ) | -3.985 | eV | Escaping tendency of an electron from equilibrium |

| Chemical Hardness (η) | 2.465 | eV | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | 3.22 | eV | Propensity of a species to accept electrons |

| Dipole Moment | 2.15 | Debye | Measure of the molecule's overall polarity |

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. TD-DFT is an extension of DFT used to calculate the properties of molecules in their electronic excited states. jchemrev.combohrium.com It is a primary method for predicting UV-visible absorption spectra by calculating the vertical excitation energies (the energy difference between the ground and excited states without change in geometry) and the corresponding oscillator strengths, which relate to the intensity of the absorption peaks. acs.orgsciety.org

For this compound, TD-DFT calculations would identify the key electronic transitions, such as π→π* transitions associated with the aromatic pyrimidine and tolyl rings and the conjugated ethynyl linker. acs.org The calculations would reveal the maximum absorption wavelengths (λmax) and help assign these absorptions to specific molecular orbital transitions (e.g., HOMO→LUMO, HOMO-1→LUMO). bohrium.com

Illustrative Data Table: Predicted Electronic Transitions

The following table shows hypothetical data for the lowest-energy electronic transitions of this compound as would be predicted by a TD-DFT calculation. This data is for illustrative purposes.

| State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

| S1 | 3.98 | 311 | 0.25 | HOMO → LUMO (85%) | π → π |

| S2 | 4.41 | 281 | 0.48 | HOMO-1 → LUMO (70%) | π → π |

| S3 | 4.75 | 261 | 0.11 | HOMO → LUMO+1 (65%) | π → π* |

Molecular Modeling for Conformation and Stability

Molecular modeling, particularly using force fields or quantum mechanical methods, is essential for studying the conformation of flexible molecules. google.comnih.gov While the pyrimidine and tolyl rings are rigid, the single bonds connecting them to the ethynyl linker allow for rotation. A conformational analysis of this compound would involve scanning the potential energy surface by systematically rotating the dihedral angles between the pyrimidine ring and the ethynyl group, and the tolyl ring and the ethynyl group.

Reaction Mechanism Elucidation through Computational Studies

Computational chemistry is a powerful tool for elucidating reaction mechanisms, providing insights into transition states and reaction energy profiles that are often difficult to observe experimentally. researchgate.net Studies on the synthesis or degradation of pyrimidine derivatives frequently employ DFT to map out reaction pathways. acs.orgresearchgate.netcreative-proteomics.com

Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties, providing valuable assistance in structure confirmation and analysis. researchgate.net DFT calculations can reliably predict vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra. nih.govnih.gov

Vibrational Frequencies (IR): After geometry optimization, a frequency calculation on this compound would yield its vibrational modes. researchgate.net The resulting theoretical IR spectrum can be compared with experimental data to confirm its structure. Key predicted peaks would include C-H stretching from the aromatic rings, the characteristic C≡C triple bond stretch of the ethynyl group, and various pyrimidine ring vibrations.

NMR Spectra: The Gauge-Including Atomic Orbital (GIAO) method, typically used within a DFT framework, is effective for predicting ¹H and ¹³C NMR chemical shifts. nih.gov For this compound, calculations would predict the chemical shifts for each unique proton and carbon atom, which are highly sensitive to the local electronic environment. Comparing these predicted shifts with experimental spectra is a powerful method for structural elucidation. acs.org

Illustrative Data Table: Predicted Spectroscopic Data

The following table provides hypothetical, but characteristic, predicted spectroscopic data for this compound. This data is for illustrative purposes.

| Spectroscopy Type | Feature | Predicted Value | Assignment |

| IR | Vibrational Frequency | ~2215 cm⁻¹ | C≡C (Ethynyl) Stretch |

| Vibrational Frequency | ~3050-3100 cm⁻¹ | Aromatic C-H Stretch | |

| Vibrational Frequency | ~1560-1590 cm⁻¹ | Pyrimidine Ring C=N/C=C Stretch | |

| ¹H NMR | Chemical Shift | ~9.2 ppm | H2 (Pyrimidine) |

| Chemical Shift | ~8.8 ppm | H4, H6 (Pyrimidine) | |

| Chemical Shift | ~7.2-7.6 ppm | Tolyl Protons | |

| Chemical Shift | ~2.4 ppm | -CH₃ (Tolyl) | |

| ¹³C NMR | Chemical Shift | ~90 ppm | Alkyne Carbons |

| Chemical Shift | ~155-160 ppm | Pyrimidine Carbons | |

| Chemical Shift | ~120-140 ppm | Tolyl Carbons |

Solvation Effects and Thermodynamic Properties Modeling

The properties and behavior of a molecule can change significantly in solution compared to the gas phase. Computational models can account for these solvent effects. The Polarizable Continuum Model (PCM) is a common approach where the solvent is treated as a continuous medium with a specific dielectric constant. mst.edu

Applying a PCM-DFT calculation to this compound would allow for the study of its stability, conformational preferences, and electronic properties in different solvents. mst.edu This is crucial for understanding its solubility and reactivity in a solution-phase reaction. For instance, the model can predict how the dipole moment and the HOMO-LUMO gap change in polar versus non-polar solvents. acs.org

Thermodynamic properties such as enthalpy, entropy, and Gibbs free energy of formation can also be calculated from the vibrational frequencies and electronic energies obtained through DFT. researchgate.netresearchgate.net These values are essential for predicting the spontaneity and equilibrium position of chemical reactions involving the compound. nih.gov

Advanced Applications in Materials Science

Development of Fluorescent Probes and Fluorophores

Derivatives of 5-(m-tolylethynyl)pyrimidine are increasingly explored as sophisticated fluorescent probes. These molecules can be engineered to respond to their local environment, enabling their use as sensors and imaging agents. Their core structure allows for systematic modifications to fine-tune their optical properties for specific applications. nih.govnih.govrsc.orgmdpi.com

The photophysical properties of pyrimidine-based fluorophores can be precisely controlled through chemical modifications. rsc.org The D-π-A structure inherent to compounds like this compound allows for the tuning of absorption and emission wavelengths. By altering the electron-donating or -accepting strength of substituents on the pyrimidine (B1678525) or phenyl rings, researchers can modulate the intramolecular charge transfer (ICT) character of the molecule. rsc.orgrsc.org This, in turn, influences the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), directly impacting the absorption and emission spectra. rsc.org

For instance, the introduction of different functional groups can lead to a bathochromic (red-shift) or hypsochromic (blue-shift) shift in emission. nih.gov Studies on analogous D-π-A pyrimidine systems have shown that extending the π-conjugation or incorporating stronger donor groups results in significant red-shifts in both absorption and emission maxima. rsc.orgnih.gov This tunability is crucial for developing probes for multi-color imaging or for avoiding autofluorescence in biological samples. The difference between the absorption and emission maxima, known as the Stokes shift, is also a key parameter that can be adjusted through molecular design. acs.orgnih.gov Large Stokes shifts are desirable in fluorescence imaging as they minimize self-quenching and improve detection sensitivity.

Table 1: Photophysical Properties of Selected Pyridine/Pyrimidine-Based Fluorophores in Solution

| Compound | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (Δλ_ST, nm) | Source |

|---|---|---|---|---|

| 2-Phenyl-3-(phenylethynyl)pyridine | 280, 317 | 340 | 23 | mdpi.com |

| 2-(Naphthalen-2-yl)-3-(phenylethynyl)pyridine | 289, 335 | 374 | 39 | mdpi.com |

| 6-Methyl-2-phenyl-3-(phenylethynyl)pyridine | 282, 321 | 345 | 24 | mdpi.com |

| Pyrimidine-Phthalimide Derivative (PB) | 338 | 495 | 157 | rsc.org |

This table presents data for structurally related compounds to illustrate the tunable properties of the pyrimidine core.

Many pyrimidine-based fluorophores exhibit solvatochromism, a phenomenon where the color of their emission changes with the polarity of the solvent. rsc.orgnih.govrsc.orgrsc.org This effect arises from the change in the dipole moment of the molecule upon photoexcitation, which is characteristic of D-π-A systems. In polar solvents, the excited state is stabilized more than the ground state, leading to a red-shift in the emission spectrum. nih.gov This property allows these compounds to be used as probes for solvent polarity and to study microenvironments, such as the interior of cell membranes. rsc.org

A particularly significant property found in derivatives of this class is Aggregation-Induced Emission (AIE). nih.govudel.edu Unlike many conventional dyes that suffer from aggregation-caused quenching (ACQ) where fluorescence is diminished at high concentrations or in the solid state, AIE-active molecules are non-emissive when dissolved but become highly fluorescent upon aggregation. rsc.orgudel.edu This "turn-on" fluorescence is typically attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. udel.edu The AIE phenomenon is highly advantageous for applications in solid-state light-emitting devices and for imaging specific cellular aggregates with high signal-to-noise ratios. nih.govurfu.ru

The combination of tunable emission, solvatochromism, and AIE makes pyrimidine-based probes, including those derived from this compound, excellent candidates for bioimaging. urfu.rumdpi.com A key application is the visualization of lipid droplets (LDs), which are cellular organelles involved in lipid storage and metabolism. urfu.rumdpi.comnih.gov The accumulation of LDs is linked to various diseases, making their monitoring important for physiological and pathological studies. urfu.rumdpi.com

Fluorophores with AIE characteristics are particularly well-suited for LD imaging. urfu.ru Their lipophilic nature causes them to partition into the hydrophobic core of LDs. researchgate.net Once inside the viscous, lipid-rich environment, the aggregation of the probe molecules restricts their intramolecular motion, leading to a strong "turn-on" fluorescence signal. urfu.ru This allows for the selective and high-contrast visualization of LDs against the low-fluorescence background of the aqueous cytoplasm. urfu.ruresearchgate.net Studies have demonstrated the successful use of pyrimidine-based probes for imaging LDs in various cell lines, such as Vero, HaCaT, and HEK-293t, showcasing their potential as robust and low-toxicity bioimaging agents. urfu.rumdpi.com

Components in Organic Electronic Devices

The D-π-A electronic structure of this compound and its derivatives is also highly relevant for applications in organic electronics. nih.gov The pyrimidine moiety acts as a strong electron acceptor, which can be paired with various donor groups to create materials with tailored charge-transport and light-emitting properties. nih.govmdpi.com

In the field of OLEDs, pyrimidine derivatives have been successfully utilized as emitters. rsc.orgnih.gov By carefully designing the donor and acceptor components, it is possible to create materials that emit light across the visible spectrum, including the challenging deep-blue region. rsc.org The performance of an OLED is often evaluated by its external quantum efficiency (EQE), which measures the ratio of emitted photons to injected electrons.

Donor-π-acceptor compounds based on a pyrimidine acceptor have been shown to exhibit high thermal stability and efficient electroluminescence. rsc.orgnih.gov For example, non-doped OLEDs using pyrimidine-based emitters have achieved high EQE values and brightness. rsc.org The specific electronic properties of the m-tolylethynyl group can influence the charge injection/transport balance and the emission color, making it a point for fine-tuning device performance.

Table 2: Performance of Selected OLEDs with Pyrimidine-Based Emitters

| Emitter | Max EQE (%) | Max Luminance (cd/m²) | CIE Coordinates (x, y) | Source |

|---|---|---|---|---|

| FlCz | 6.61 | 5983 | (0.16, 0.07) | rsc.org |

| SFCz | 5.86 | 4463 | (0.16, 0.08) | rsc.org |

Data for TPA-PM-CN (a triphenylamino-pyrimidine derivative) is for a blue/sky-blue OLED. FlCz and SFCz are fluorene/spirofluorene-carbazole-pyrimidine systems. This table illustrates the potential of pyrimidine cores in OLED applications.

Dye-sensitized solar cells (DSSCs) represent a cost-effective alternative to traditional silicon-based solar cells. tcichemicals.com Their operation relies on a sensitizer (B1316253) dye that absorbs sunlight and injects electrons into a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). researchgate.netresearchgate.net Organic dyes with a D-π-A structure are widely used as sensitizers, where the donor group provides electrons, the π-bridge facilitates charge transfer, and the acceptor group anchors the dye to the TiO₂ surface and facilitates electron injection. mdpi.com

The pyrimidine ring can serve as an effective electron-accepting and anchoring group in DSSC dyes. mdpi.com Its nitrogen atoms can coordinate with the TiO₂ surface, providing a pathway for the efficient transfer of photo-excited electrons from the dye's LUMO to the semiconductor's conduction band. mdpi.comtcichemicals.com Research on pyrimidine-based push-pull systems has shown that modifying the π-linker and donor groups can significantly impact the photovoltaic performance, including the power conversion efficiency (PCE), short-circuit current density (Jsc), and open-circuit voltage (Voc). mdpi.com While direct data for this compound in DSSCs is limited, related structures have demonstrated the viability of the pyrimidine core as a key component in sensitizer design. mdpi.com

Table 3: Photovoltaic Performance of Selected DSSCs with Pyrimidine-Based Dyes

| Dye | PCE (%) | Jsc (mA/cm²) | Voc (mV) | Fill Factor (%) | Source |

|---|---|---|---|---|---|

| D1 | 0.84 | 2.13 | 560 | 71.85 | mdpi.com |

| D2 | 0.44 | 1.10 | 540 | 73.81 | mdpi.com |

Dyes D1, D2, and D3 are triphenylamine-donor, pyrimidine-acceptor systems with varying π-linkers. This table illustrates the application of pyrimidine-based dyes in DSSCs.

Mechanochromic Properties of Pyrimidine Derivatives

Mechanochromic materials, which change their luminescent properties in response to mechanical stimuli such as grinding, shearing, or pressing, have garnered considerable interest for their potential applications in sensors, security papers, and data storage. Several pyrimidine derivatives have been reported to exhibit interesting mechanochromic luminescence. spiedigitallibrary.orgspiedigitallibrary.org

The mechanochromic behavior in these compounds often arises from a change in the molecular packing or conformation in the solid state upon the application of mechanical force. This alteration in the intermolecular interactions can lead to a shift in the emission wavelength, often from a blue or green emission in the crystalline state to a red-shifted emission in the amorphous or ground state.

For example, certain donor-acceptor (D-A) type pyrimidine derivatives developed as thermally activated delayed fluorescence (TADF) emitters have shown notable mechanochromic properties. spiedigitallibrary.orgspiedigitallibrary.org In these systems, the pyrimidine ring acts as the acceptor, while various donor moieties are attached to it. The change in luminescence color upon grinding is a hallmark of their mechanochromic nature.

A systematic approach to designing mechanochromic materials based on pyrimidine derivatives has been explored. One study focused on 2,7-diaryl- mdpi.comspiedigitallibrary.orgspiedigitallibrary.orgtriazolo[1,5-a]pyrimidines and established a correlation between the molecular dipole moment and the direction of the mechanochromic shift. acs.org It was found that isomers with smaller dipole moments exhibited a red-shifted mechanochromism, while those with larger dipole moments displayed a blue-shifted mechanochromism upon mechanical stimulation. acs.org This research provides a rational design strategy for new mechanochromic materials.

Table 2: Mechanochromic Behavior of Selected Pyrimidine-Based Compounds

| Compound Type | Initial Emission Color | Emission Color after Grinding | Mechanochromic Shift | Reference |

| Donor-Acceptor Pyrimidine TADF Emitters | Sky-blue | Not specified | Not specified | spiedigitallibrary.orgspiedigitallibrary.org |

| 2,7-diaryl- mdpi.comspiedigitallibrary.orgspiedigitallibrary.orgtriazolo[1,5-a]pyrimidines (small dipole moment) | Not specified | Not specified | Red-shifted | acs.org |

| 2,7-diaryl- mdpi.comspiedigitallibrary.orgspiedigitallibrary.orgtriazolo[1,5-a]pyrimidines (large dipole moment) | Not specified | Not specified | Blue-shifted | acs.org |

Future Directions and Research Perspectives

Design of Novel Pyrimidine-Based Scaffolds for Enhanced Activity

The future design of analogues based on the 5-(m-tolylethynyl)pyrimidine scaffold will likely focus on systematic structural modifications to enhance biological activity and selectivity. A primary area of investigation is its potential as a kinase inhibitor, a class of drugs where the pyrimidine (B1678525) ring is a well-established pharmacophore. researchgate.netmdpi.com Kinases such as VEGFR-2, EGFR, and Aurora kinases are crucial targets in oncology, and pyrimidine derivatives have shown significant promise in inhibiting their activity. rsc.orgnih.govfrontiersin.org

Future research would involve creating a library of derivatives by modifying both the pyrimidine ring and the tolyl-ethynyl substituent. For instance, introducing various functional groups at different positions on the tolyl ring could modulate the compound's steric and electronic properties, potentially improving its fit and interaction with the target protein's binding site. Similarly, substitutions on the pyrimidine ring itself, such as the addition of amino or hydroxyl groups, could create new hydrogen bonding opportunities, a key interaction in many kinase-inhibitor binding modes. mdpi.com

A hypothetical design strategy for novel analogues is presented in Table 1.

Table 1: Hypothetical Analogues of this compound for Enhanced Kinase Inhibition

| Compound ID | Modification on Pyrimidine Ring | Modification on Tolyl Ring | Rationale for Design |

|---|---|---|---|

| TEP-001 | 2-amino group | 4-fluoro group | Introduce hydrogen bond donor; enhance binding affinity through halogen bonding. |

| TEP-002 | 2,4-diamino groups | None | Increase hydrogen bonding potential to hinge region of kinase. mdpi.com |

| TEP-003 | 4-morpholino group | None | Improve aqueous solubility and pharmacokinetic properties. |

This systematic approach to analogue design, guided by structure-activity relationships (SAR), will be crucial in optimizing the therapeutic potential of this class of compounds.

Integration of Advanced Synthetic Methodologies

The synthesis of this compound and its future analogues will benefit greatly from the integration of advanced synthetic methodologies. Traditional methods for creating such compounds often rely on palladium-catalyzed cross-coupling reactions, like the Sonogashira coupling, which connects a halogenated pyrimidine with a terminal alkyne. uwo.canih.gov While effective, modern synthetic chemistry offers a broader toolkit to enhance efficiency, yield, and structural diversity.

Future synthetic strategies are likely to include:

Metal-catalyzed C-H functionalization: This approach allows for the direct modification of C-H bonds, bypassing the need for pre-functionalized starting materials and thus streamlining the synthetic process. acs.org

Multi-component reactions: These reactions allow for the assembly of complex molecules from three or more starting materials in a single step, which can significantly accelerate the creation of diverse compound libraries. semanticscholar.orgmdpi.com

Flow chemistry: Performing reactions in continuous flow systems can offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability.

Green chemistry protocols: The use of environmentally benign solvents, catalysts, and energy sources will be increasingly important to ensure the sustainability of the synthetic processes. semanticscholar.org

These modern techniques will not only facilitate the synthesis of the core this compound structure but will also enable the efficient creation of a wide range of derivatives for biological screening.

Comprehensive Multi-Omics Approaches in Biological Evaluation

To fully understand the biological effects of this compound and its derivatives, future research must move beyond single-endpoint assays and embrace comprehensive multi-omics approaches. This involves the integrated analysis of genomics, transcriptomics, proteomics, and metabolomics to build a holistic picture of the compound's mechanism of action. nih.govopendentistryjournal.com

For instance, if a derivative shows promising anti-cancer activity, a multi-omics study could reveal:

Transcriptomics (RNA-seq): Which genes are up- or down-regulated upon treatment, pointing to the specific cellular pathways being affected.

Proteomics: Changes in protein expression and post-translational modifications, which can identify the direct protein targets and downstream signaling effects.

Metabolomics: Alterations in the cellular metabolic profile, which is particularly relevant given the central role of pyrimidine metabolism in cell proliferation. medsci.org

By integrating these datasets, researchers can construct detailed network models of the compound's activity, identify potential biomarkers for patient stratification, and uncover novel therapeutic applications. nih.govyoutube.com This data-rich approach is becoming the standard in modern drug discovery for providing a deep, mechanistic understanding of a compound's biological impact.

Refined Computational Predictions for Rational Design

Computational modeling is an indispensable tool in modern drug discovery, and its role in the future development of this compound analogues will be critical. semanticscholar.org Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR), molecular docking, and molecular dynamics (MD) simulations can provide profound insights into how these molecules interact with their biological targets. rsc.orgrsc.org

Future computational work will likely involve:

Building predictive QSAR models: By correlating the structural features of a series of pyrimidine analogues with their measured biological activity, it is possible to build models that can predict the activity of yet-unsynthesized compounds. mdpi.com

Molecular docking simulations: These simulations can predict the preferred binding orientation of a compound within the active site of a target protein, such as a kinase, highlighting key interactions like hydrogen bonds and hydrophobic contacts. rsc.orgnih.gov

Molecular dynamics simulations: MD simulations can model the dynamic behavior of the compound-protein complex over time, providing insights into the stability of the interaction and the energetic contributions of different parts of the molecule. rsc.org

An example of how computational data can be presented is shown in Table 2, which hypothetically compares the predicted binding energies of designed analogues against a target kinase.

Table 2: Hypothetical Computational Docking Results for TEP Analogues

| Compound ID | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| TEP-001 | VEGFR-2 | -9.8 | Cys919, Asp1046 |

| TEP-002 | VEGFR-2 | -10.5 | Cys919, Glu885, Asp1046 |

| TEP-003 | VEGFR-2 | -8.5 | Cys919 |